molecular formula C16H14ClNO4 B2586092 4-((1-(3-chlorobenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1795300-80-9

4-((1-(3-chlorobenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

Cat. No.: B2586092
CAS No.: 1795300-80-9
M. Wt: 319.74
InChI Key: PUWATRPBJWUAFR-UHFFFAOYSA-N
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Description

4-((1-(3-Chlorobenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a synthetic chemical compound featuring a 2H-pyran-2-one core linked to a 3-chlorobenzoyl-substituted azetidine ring. This structure combines two pharmaceutically relevant motifs: the azetidine ring is a valuable scaffold in medicinal chemistry known for its contribution to molecular properties, and the 2H-pyran-2-one moiety is a versatile building block frequently utilized in multicomponent reactions for creating diverse molecular structures with potential biological activity . Compounds with similar structural features, particularly those containing the 4-(azetidin-3-yloxy)-6-methyl-2H-pyran-2-one backbone, are of significant interest in early-stage drug discovery and chemical biology . The 2-pyranone core is a classic example of a versatile synthon, useful for the efficient construction of key intermediates in synthetic organic chemistry due to its functionalized structure . Researchers can employ this compound as a precursor or intermediate in the development of novel therapeutic agents. Its potential biological activity can be explored through computational prediction software, such as PASS (Prediction of Activity Spectra for Substances), which can forecast possible types of biological activity based on the molecular structure to guide further investigation . This product is intended for research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-[1-(3-chlorobenzoyl)azetidin-3-yl]oxy-6-methylpyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO4/c1-10-5-13(7-15(19)21-10)22-14-8-18(9-14)16(20)11-3-2-4-12(17)6-11/h2-7,14H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUWATRPBJWUAFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-(3-chlorobenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors, such as β-amino alcohols or β-haloamines, under basic conditions.

    Introduction of the 3-Chlorobenzoyl Group: The azetidine intermediate is then acylated with 3-chlorobenzoyl chloride in the presence of a base like triethylamine to form the 1-(3-chlorobenzoyl)azetidine derivative.

    Formation of the Pyranone Ring: The final step involves the reaction of the 1-(3-chlorobenzoyl)azetidine with a suitable precursor, such as 6-methyl-2H-pyran-2-one, under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyranone ring, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction of the carbonyl groups in the compound can yield alcohol derivatives.

    Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-((1-(3-chlorobenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medical research, this compound is investigated for its potential pharmacological properties. The presence of the azetidine and pyranone rings suggests that it could interact with biological targets in unique ways, making it a candidate for drug development. Studies may focus on its antimicrobial, anti-inflammatory, or anticancer activities.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its reactivity and functional groups make it a versatile compound for various industrial applications.

Mechanism of Action

The mechanism of action of 4-((1-(3-chlorobenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The azetidine ring could mimic natural substrates or inhibitors, while the pyranone ring might interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-((1-(3-chlorobenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one with structurally related compounds from the evidence:

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Differences Synthetic Yield/Price Source
This compound (Target) Not provided Likely C₁₇H₁₅ClNO₄ ~330–340 3-Chlorobenzoyl substituent on azetidine N/A
4-({1-[2-(2-Chlorophenyl)acetyl]azetidin-3-yl}oxy)-6-methyl-2H-pyran-2-one 1798678-09-7 C₁₇H₁₆ClNO₄ 333.7662 2-(2-Chlorophenyl)acetyl substituent on azetidine $8–11 per gram (commercial)
4-({1-[2-(2-Methoxyphenyl)acetyl]azetidin-3-yl}oxy)-6-methyl-2H-pyran-2-one 1798512-27-2 C₁₈H₁₉NO₅ 329.3472 2-Methoxyphenylacetyl substituent on azetidine Price not listed
1-(3-Chlorobenzoyl)-4-(4-fluorophenyl)thiosemicarbazide 316151-86-7 C₁₅H₁₁ClFN₃O₂S 351.78 Thiosemicarbazide backbone, 4-fluorophenyl group 85% synthetic yield
4-Hydroxy-3-(2-(5-((4-hydroxybenzylidene)amino)-3-phenyl-1H-pyrazol-1-yl)thiazol-4-yl)-6-methyl-2H-pyran-2-one N/A Not provided Not provided Thiazole-pyrazole-pyranone hybrid Synthesis via multi-step route

Structural and Functional Insights:

Azetidine-Pyranone Derivatives (Rows 1–3): The target compound and its analogs (e.g., BJ18052 and BJ12865 ) share the pyran-2-one core and azetidine ring but differ in the substituents on the azetidine nitrogen. The commercial availability of BJ18052 (CAS 1798678-09-7) suggests its utility as a research chemical, though biological data are lacking in the evidence.

Thiosemicarbazide Derivatives (Row 4): Compounds like 1-(3-chlorobenzoyl)-4-(4-fluorophenyl)thiosemicarbazide share the 3-chlorobenzoyl motif but replace the azetidine-pyranone system with a thiosemicarbazide backbone. These derivatives exhibit high synthetic yields (85–96%), indicating robust preparation methods.

Hybrid Pyranone Derivatives (Row 5): The compound in incorporates a thiazole-pyrazole-pyranone scaffold, diverging significantly from the target’s azetidine-pyranone structure. Such hybrids are typically explored for multitarget pharmacological effects.

Research Findings and Gaps

  • Synthetic Accessibility: Thiosemicarbazide derivatives () demonstrate higher yields (85–96%) compared to azetidine-pyranone analogs, which are commercially synthesized but lack yield data .
  • Structural-Activity Relationship (SAR) : Substitutions on the azetidine ring (e.g., chloro vs. methoxy groups) modulate electronic and steric properties, which could impact target binding or metabolic stability.
  • Limitations: No direct biological data (e.g., IC₅₀, toxicity) are provided for the target compound or its analogs in the evidence.

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